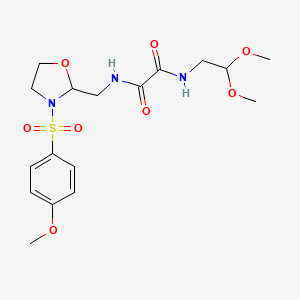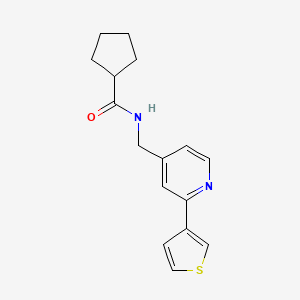
Fmoc-Thr(beta-D-Glc(Ac)4)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Thr(beta-D-Glc(Ac)4)-OH is a synthetic compound that combines the amino acid threonine with a beta-D-glucose moiety, which is acetylated at four positions. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group of amino acids. This compound is often used in the synthesis of glycopeptides and glycoproteins, which are important in various biological processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(beta-D-Glc(Ac)4)-OH typically involves several steps:
Protection of Threonine: The amino group of threonine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Glycosylation: The hydroxyl group of threonine is glycosylated with a beta-D-glucose derivative that is acetylated at four positions. This step often involves the use of a glycosyl donor and a promoter such as silver triflate.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as automated peptide synthesizers and large-scale chromatography are employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Thr(beta-D-Glc(Ac)4)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of threonine.
Hydrolysis: The acetyl groups on the glucose moiety can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Coupling Reactions: The free amino group can participate in peptide coupling reactions to form glycopeptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for acetyl group hydrolysis.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products
Deprotected Threonine Derivative: Removal of the Fmoc group yields the free amino group.
Deacetylated Glucose Derivative: Hydrolysis of acetyl groups yields free hydroxyl groups on the glucose moiety.
Glycopeptides: Coupling reactions yield glycopeptides, which are important in biological research.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Thr(beta-D-Glc(Ac)4)-OH is used in the synthesis of glycopeptides and glycoproteins, which are important for studying protein-carbohydrate interactions and developing new biomaterials.
Biology
In biological research, this compound is used to study the role of glycosylation in protein function and cell signaling. Glycosylation is a critical post-translational modification that affects protein stability, activity, and interactions.
Medicine
Glycopeptides synthesized using this compound are used in the development of therapeutic agents, including antibiotics and anticancer drugs. These compounds can mimic natural glycoproteins and interact with specific biological targets.
Industry
In the pharmaceutical industry, this compound is used in the production of glycopeptide drugs and as a building block for more complex molecules. It is also used in the development of diagnostic tools and biosensors.
Wirkmechanismus
The mechanism of action of Fmoc-Thr(beta-D-Glc(Ac)4)-OH involves its incorporation into glycopeptides and glycoproteins. The glucose moiety can participate in hydrogen bonding and other interactions with proteins and cell surface receptors, influencing biological processes such as cell signaling and immune response. The threonine residue provides a site for further modification and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Thr(beta-D-GlcNAc)-OH: Similar to Fmoc-Thr(beta-D-Glc(Ac)4)-OH but with N-acetylglucosamine instead of acetylated glucose.
Fmoc-Ser(beta-D-Glc(Ac)4)-OH: Similar compound with serine instead of threonine.
Fmoc-Thr(beta-D-Gal(Ac)4)-OH: Similar compound with galactose instead of glucose.
Uniqueness
This compound is unique due to its specific combination of threonine and acetylated glucose, which provides distinct chemical properties and reactivity. The acetyl groups on the glucose moiety can be selectively removed, allowing for controlled modification and functionalization of the compound.
Eigenschaften
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSXZIRHPAUPGC-ZJFLVNNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
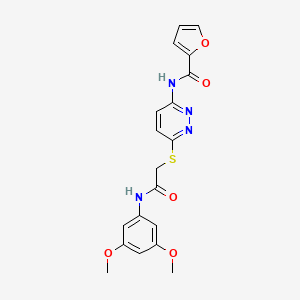
![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)
amine](/img/structure/B2494588.png)
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

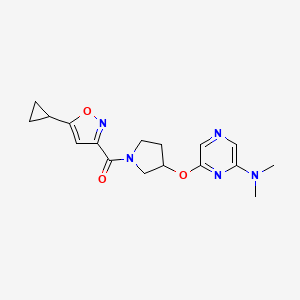
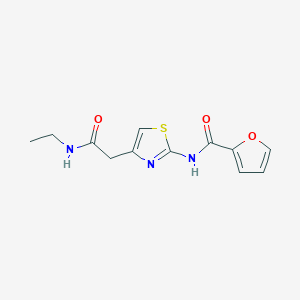
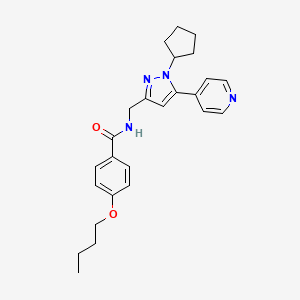

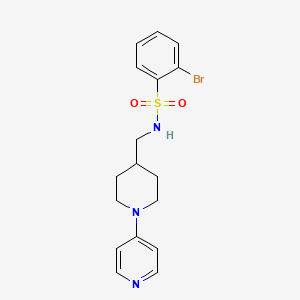
![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)

